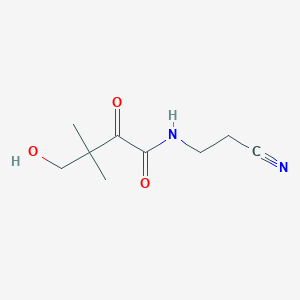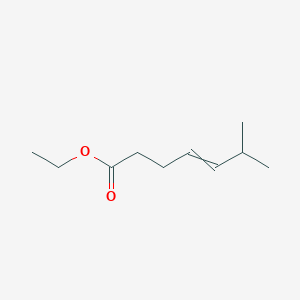
Trisulfane-1,3-dicarbonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisulfane-1,3-dicarbonyl difluoride is an inorganic molecular substance with the structure SF₃SSF, consisting of sulfur in a low oxidation state with fluorine. The compound consists of a chain of three sulfur atoms, with three fluorine atoms bonded to the sulfur on one end and the fourth fluorine bonded to the sulfur on the other end .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisulfane-1,3-dicarbonyl difluoride is produced by the condensation of sulfur difluoride and an isomer of SSF₂. The reaction S₃F₄ ⇌ SSF₂ + SF₂ uses 6 kJ/mol . The preparation involves the use of sulfur difluoride and specific isomers under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment to handle the reactive and potentially hazardous reagents involved in the process.
Analyse Des Réactions Chimiques
Types of Reactions
Trisulfane-1,3-dicarbonyl difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, sulfur difluoride, and other fluorinating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfur-fluorine compounds, such as SSF₂ and SF₄ .
Applications De Recherche Scientifique
Trisulfane-1,3-dicarbonyl difluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism by which trisulfane-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form stable complexes with various metals and other elements, influencing their reactivity and stability. The pathways involved include the formation of enolate anions and subsequent reactions with electrophilic reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trisulfane-1,3-dicarbonyl difluoride include:
1,3-Difluoro-trisulfane-1,1-difluoride: Another sulfur-fluorine compound with a similar structure.
2-Fluoro-1,3-dicarbonyl derivatives: These compounds share the 1,3-dicarbonyl structure with fluorine substitution.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
129414-30-8 |
|---|---|
Formule moléculaire |
C2F2O2S3 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
S-(carbonofluoridoyldisulfanyl) fluoromethanethioate |
InChI |
InChI=1S/C2F2O2S3/c3-1(5)7-9-8-2(4)6 |
Clé InChI |
ZKVZNGXYBASQKY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(F)SSSC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


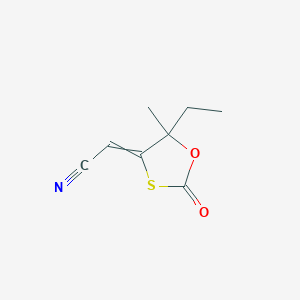


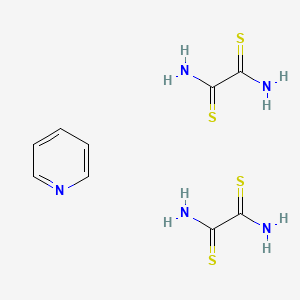

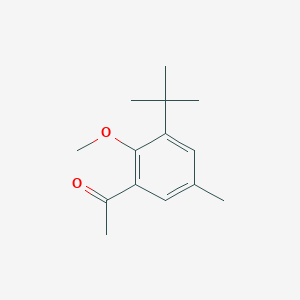

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
